![molecular formula C24H22Cl2N4O4 B14913455 3,3'-Piperazine-1,4-diylbis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B14913455.png)
3,3'-Piperazine-1,4-diylbis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(1,4-Piperazinediyl)bis[1-(4-chlorophenyl)-2,5-pyrrolidinedione] is a complex organic compound characterized by the presence of a piperazine ring linked to two pyrrolidinedione groups, each substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,4-Piperazinediyl)bis[1-(4-chlorophenyl)-2,5-pyrrolidinedione] typically involves the reaction of 1,4-piperazinediyl with 4-chlorophenyl-substituted pyrrolidinedione derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3,3’-(1,4-Piperazinediyl)bis[1-(4-chlorophenyl)-2,5-pyrrolidinedione] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
3,3’-(1,4-Piperazinediyl)bis[1-(4-chlorophenyl)-2,5-pyrrolidinedione] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other advanced materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism by which 3,3’-(1,4-Piperazinediyl)bis[1-(4-chlorophenyl)-2,5-pyrrolidinedione] exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
3,3’-(1,4-Piperazinediyl)bis(1,2-benzothiazole): Similar in structure but contains benzothiazole groups instead of pyrrolidinedione groups.
4,4’-(1,4-Piperazinediyl)bis-Benzaldehyde: Contains benzaldehyde groups instead of pyrrolidinedione groups.
1,4-Bis(3-aminopropyl)piperazine: Lacks the chlorophenyl and pyrrolidinedione groups, making it structurally simpler.
Uniqueness
3,3’-(1,4-Piperazinediyl)bis[1-(4-chlorophenyl)-2,5-pyrrolidinedione] is unique due to the presence of both the piperazine ring and the 4-chlorophenyl-substituted pyrrolidinedione groups. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C24H22Cl2N4O4 |
|---|---|
Molecular Weight |
501.4 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[4-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H22Cl2N4O4/c25-15-1-5-17(6-2-15)29-21(31)13-19(23(29)33)27-9-11-28(12-10-27)20-14-22(32)30(24(20)34)18-7-3-16(26)4-8-18/h1-8,19-20H,9-14H2 |
InChI Key |
UFEOGUHWCDEDAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4CC(=O)N(C4=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


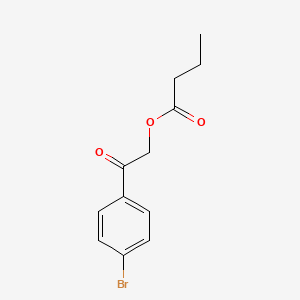
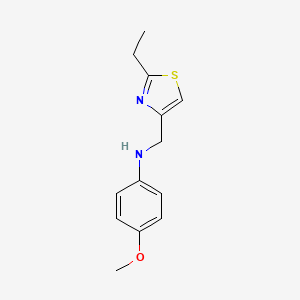
![5-(4-Methylphenyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14913382.png)
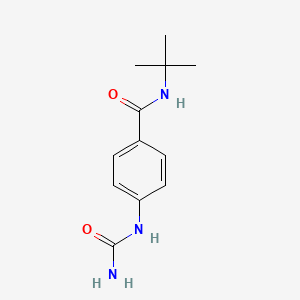
![tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate hydrochloride](/img/structure/B14913393.png)

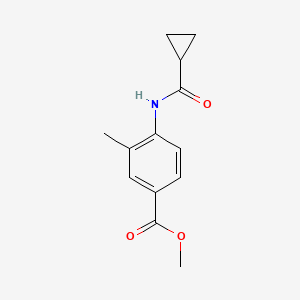

![4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B14913430.png)
![2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14913435.png)
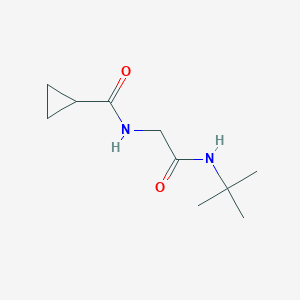
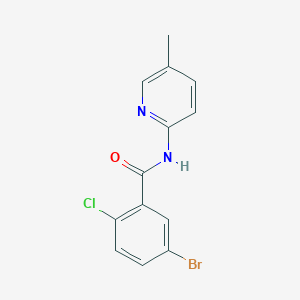

![[(2S,5R)-2-[5,5-bis(aminomethyl)-4H-1,2-oxazol-3-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate;2,2,2-trifluoroacetic acid](/img/structure/B14913460.png)
